molecular formula C7H6N2O B570930 2H-Pyrido[3,2-e][1,2]oxazine CAS No. 113059-78-2

2H-Pyrido[3,2-e][1,2]oxazine

Cat. No.: B570930
CAS No.: 113059-78-2
M. Wt: 134.138
InChI Key: LWKOMYQAKXMBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrido[3,2-e][1,2]oxazine is a bicyclic heterocyclic compound with the molecular formula C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol . This structure is part of a broader class of nitrogen and oxygen-containing fused ring systems that are recognized as valuable intermediates in organic synthesis and for the construction of potential pharmacologically active molecules . The compound's molecular structure is defined by its SMILES notation (c1cc2c(nc1)ONC=C2) and InChIKey (LWKOMYQAKXMBFN-UHFFFAOYSA-N) . Calculated physicochemical properties include a density of approximately 1.221 g/cm³ and a boiling point of 238.7°C at 760 mmHg . Pyrido-oxazine scaffolds, including this structural class, are of significant interest in medicinal chemistry and drug discovery . They serve as key intermediates in the total syntheses of various alkaloids and other complex natural products . Furthermore, such dihydropyrido-oxazine structures have been investigated as new scaffolds for potential bioactive compounds, highlighting their utility in developing novel therapeutic agents . Related ring systems have yielded compounds with diverse biological activities, and several representatives, including the anti-infective agents ofloxacin and praziquantel, have been successfully introduced into human therapy, underscoring the real-world importance of this chemical class . Applications: • Intermediate for the synthesis of complex alkaloids and heterocyclic systems . • Scaffold for the development of new potential bioactive molecules . • Building block in pharmaceutical research for creating compounds with diverse biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113059-78-2

Molecular Formula

C7H6N2O

Molecular Weight

134.138

IUPAC Name

2H-pyrido[3,2-e]oxazine

InChI

InChI=1S/C7H6N2O/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5,9H

InChI Key

LWKOMYQAKXMBFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)ONC=C2

Synonyms

2H-Pyrido[3,2-e]-1,2-oxazine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyrido 3,2 E 1 2 Oxazine and Analogues

De Novo Synthetic Routes for Pyrido-Oxazine Core Formation

The de novo synthesis of the pyrido-oxazine scaffold involves the strategic assembly of the fused ring system from acyclic or simpler cyclic precursors. These methods are crucial for creating structural diversity and accessing novel analogues.

Multi-Step Reaction Sequences and Strategic Design

The construction of the 2H-pyrido[3,2-e] thieme-connect.deoxazine (B8389632) framework often necessitates multi-step reaction sequences that are carefully designed for optimal yield and purity. A common strategy begins with commercially available and readily modifiable starting materials like 2-aminopyridine-3-ol or 2-chloro-3-hydroxypyridine. psu.edu

A representative multi-step synthesis involves:

N-protection/activation: The amino group of a pyridine (B92270) derivative is often protected or activated to control its reactivity in subsequent steps.

O-alkylation or acylation: The hydroxyl group is reacted with a suitable bifunctional reagent, such as a haloacetyl chloride or a dihaloalkane, to introduce the atoms required for the oxazine ring. nih.govpsu.edu

Intramolecular cyclization: The final ring-closing step is typically achieved under basic or thermal conditions to form the desired pyrido-oxazine ring system. nih.gov

Cyclization Reactions in the Construction of the Pyrido-Oxazine Ring System

Intramolecular cyclization is the cornerstone of pyrido-oxazine synthesis. Various cyclization strategies have been employed, each with its own set of advantages and limitations.

One of the most prevalent methods is the intramolecular nucleophilic substitution of a halide by an alcohol or an amine. For example, the reaction of 2-aminopyridine-3-ol with chloroacetyl chloride leads to an intermediate that cyclizes upon treatment with a base to form the oxazine ring. The choice of base and solvent is critical for optimizing the yield of this cyclization step.

Another approach involves the ring-opening of a more complex heterocyclic system to generate a precursor that then cyclizes to the pyrido-oxazine. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] psu.eduoxazine-1,8-diones have been used as building blocks for constructing polycyclic pyridones through ring-opening and subsequent transformations. researchgate.netmdpi.com

The following table summarizes key cyclization reactions for forming the pyrido-oxazine core:

Starting MaterialsReagents and ConditionsProduct TypeReference(s)
2-Aminopyridine-3-ol, Chloroacetyl chlorideBasic conditions2H-Pyrido[3,2-b] psu.eduoxazin-3(4H)-one
N-Substituted-2-chloroacetamides, 2-Halo-3-hydroxypyridinesCesium carbonate, Acetonitrile (reflux)Pyrido[2,3-b] psu.eduoxazin-2-ones nih.gov
2-Amino-3-hydroxypyridine, Ethylene oxideMicrowave irradiationDihydrooxazine core vulcanchem.com
2-Acetamido-3-hydroxypyridine, α-Halocarbonyl compoundsOne-step reaction2-Substituted pyrido-oxazine capes.gov.br

Tandem Reactions for Efficient Heterocycle Assembly (e.g., SN2 and SNAr)

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to the pyrido-oxazine scaffold. A notable example is the tandem S_N2 and S_NAr (nucleophilic aromatic substitution) reaction. thieme-connect.desmolecule.com This approach has been successfully used to synthesize substituted pyrido-oxazine derivatives. thieme-connect.de

The general strategy involves the reaction of a substrate containing both a good leaving group for S_N2 reaction and a halogen on the pyridine ring for S_NAr reaction with a primary amine. The amine first displaces the leaving group via an S_N2 mechanism, and the resulting intermediate then undergoes an intramolecular S_NAr reaction to form the oxazine ring. This methodology has been shown to tolerate a variety of functional groups on the primary amine. thieme-connect.de

The efficiency of the S_NAr reaction in pyrido-oxazine synthesis is highly dependent on the reactivity of the halopyridine substrate. The electrophilic character of halopyridines makes them susceptible to nucleophilic attack. thieme-connect.de 2- and 4-halopyridines are particularly useful intermediates for constructing pyridine-based heterocycles. thieme-connect.de

To enhance reactivity, activated halopyridines are often employed. Activation is typically achieved by introducing electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged Meisenheimer complex intermediate formed during the S_NAr reaction. However, it has been demonstrated that for certain tandem S_N2/S_NAr reactions, an electron-withdrawing activating group on the pyridine moiety is not always necessary. thieme-connect.de The use of poly-halogenated pyridines, such as 2,4,6-tribromopyridin-3-ol, provides multiple sites for reaction and subsequent functionalization. thieme-connect.devulcanchem.com

Rearrangement Reactions in Pyrido-Oxazine Synthesis (e.g., Smiles Rearrangement)

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been extensively utilized in the synthesis of pyrido-oxazines. psu.edunih.gov This rearrangement involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center.

In the context of pyrido-oxazine synthesis, a common application of the Smiles rearrangement involves the reaction of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine. nih.govpsu.edu The initial O-alkylation of the hydroxypyridine is followed by a Smiles rearrangement and subsequent cyclization to yield the pyrido[2,3-b] psu.eduoxazin-2-one core. nih.gov This transformation is often facilitated by a base, with cesium carbonate being particularly effective. nih.govpsu.edu Microwave irradiation has also been shown to accelerate the Smiles rearrangement, leading to significantly reduced reaction times and high yields. psu.edu

Green Chemistry Principles in Synthetic Protocols (e.g., Ionic Liquid Media, Aqueous Solvents)

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of pyrido-oxazines.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis. tandfonline.comacgpubs.org Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. tandfonline.com The Brønsted acidic ionic liquid 1-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([HMIm]BF4) has been successfully employed as both a solvent and a catalyst for the one-pot, three-component synthesis of isoxazolyl pyrido[2,3-b] psu.eduoxazin-2(3H)-ones via a Smiles rearrangement. tandfonline.comresearchgate.net This protocol offers high yields, mild reaction conditions, and the potential for solvent reuse. tandfonline.com

Aqueous Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of water as a solvent for the synthesis of oxazine derivatives has been reported, often in conjunction with a catalyst that is stable and active in aqueous media. imist.matandfonline.com For instance, alum (KAl(SO₄)₂·12H₂O) has been used as an inexpensive and reusable catalyst for the synthesis of various tandfonline.comoxazine compounds in water. tandfonline.com While not specific to 2H-Pyrido[3,2-e] thieme-connect.deoxazine, these methodologies highlight the potential for developing aqueous synthetic routes for this class of compounds.

The following table summarizes the application of green chemistry principles in pyrido-oxazine synthesis:

Green Chemistry ApproachSpecific Method/ReagentAdvantagesReference(s)
Ionic Liquid MediaOne-pot Smiles rearrangement using [HMIm]BF4High yields (85-92%), mild conditions, recyclable solvent tandfonline.com
Aqueous SolventsAlum-catalyzed synthesis of tandfonline.comoxazinesInexpensive and non-toxic catalyst, high yields, mild conditions tandfonline.com
Microwave-Assisted SynthesisMicrowave irradiation to accelerate Smiles rearrangementReduced reaction times, high yields (85-88%) psu.edu

Synthesis of Substituted and Functionalized 2H-Pyrido[3,2-e]benchchem.comresearchgate.netoxazine Derivatives

The introduction of various substituents and functional groups onto the 2H-pyrido[3,2-e] researchgate.netoxazine core is crucial for modulating its physicochemical properties and biological activities. Several methods have been developed to achieve this, ranging from classical condensation reactions to modern catalytic approaches.

A convenient protocol for synthesizing functionalized pyrido[3,2-e] researchgate.netoxazines involves a base-promoted [4 + 2] cycloaddition reaction of α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines. This method is noted for its mild reaction conditions, broad substrate scope, and high functional group tolerance, affording the desired products in satisfactory yields. nih.gov

Another approach involves the condensation of 2-acetamido-3-hydroxypyridine with various electrophiles. capes.gov.br For instance, reaction with methyl 2,3-dibromopropionate or α-halocarbonyl compounds can exclusively yield 2-substituted pyrido-oxazines in a single step. researchgate.netcapes.gov.br However, the reaction with 2-chloroacrylonitrile (B132963) or ethyl 2,3-dibromopropionate can sometimes lead to a mixture of two isomeric pyrido-oxazines. researchgate.netcapes.gov.br

Furthermore, tandem SN2 and SNAr reactions have been employed for the synthesis of substituted pyrido-oxazines. This strategy allows for the introduction of a variety of substituents onto the pyrido-oxazine core. thieme-connect.de The resulting halo-substituted pyrido-oxazines can be further functionalized through cross-coupling reactions like the Suzuki-Miyaura coupling to produce biarylated derivatives. thieme-connect.de

Regioselectivity and stereoselectivity are critical aspects of synthesizing complex molecules like substituted 2H-pyrido[3,2-e] researchgate.netoxazines. Achieving control over the position and spatial orientation of functional groups is essential for developing compounds with specific properties.

A notable example of regioselective synthesis is the Cs2CO3-promoted [4 + 2] cycloaddition reaction, which provides excellent regioselectivity in the formation of the pyrido[3,2-e] researchgate.netoxazine scaffold. nih.gov Similarly, tandem SN2 and SNAr reactions between 2,4,6-tribromo-3-(bromoalkoxy)pyridines and primary amines have shown moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring. thieme-connect.de

Palladium-catalyzed C-H chalcogenation of benzoxazines with disulfides and diselenides has been described as a method that demonstrates superb regioselectivity. bohrium.com While this is demonstrated on a benzoxazine, the principles could be applicable to the pyrido-oxazine system.

Stereoselective synthesis has also been a focus of research. For instance, a one-pot, multistep cascade reaction has been developed to afford substituted benzo[d]pyrido[2,1-b]oxazolidine and acs.orgoxazine derivatives in a highly enantio- and diastereoselective manner. acs.org Another study reports a multicatalytic approach for the reaction of unactivated ketones with tert-butyl isocyanoacetate to give chiral oxazolines with high yields and excellent enantioselectivity. rsc.org

The following table summarizes some of the reported methods for the synthesis of substituted pyrido-oxazines and their regio- and stereochemical outcomes.

Starting MaterialsReagents/ConditionsProduct TypeSelectivity
α-chlorogenated oximes, 5,6-unsubstituted 1,4-dihydropyridinesBase-promoted [4 + 2] cycloadditionFunctionalized pyrido[3,2-e] researchgate.netoxazinesExcellent regioselectivity and diastereoselectivity nih.gov
2-acetamido-3-hydroxypyridine, methyl 2,3-dibromopropionate/α-halocarbonyl cpdsOne-step reaction2-substituted pyrido-oxazineExclusive formation of the 2-substituted isomer researchgate.netcapes.gov.br
2,4,6-tribromo-3-(bromoalkoxy)pyridines, primary aminesTandem SN2 and SNAr reactionSubstituted pyrido-oxazinesModerate to good regioselectivity at C2 thieme-connect.de
Unactivated ketones, tert-butyl isocyanoacetateBifunctional Brønsted base–squaramide/Ag+Chiral oxazolinesGood diastereoselectivity, excellent enantioselectivity rsc.org

The development of enantioselective synthetic routes to chiral pyrido-oxazines is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer.

A notable achievement in this area is the enantioselective synthesis of (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] researchgate.netoxazine from readily available chiral glycidyl (B131873) derivatives. researchgate.net This approach provides a short and efficient pathway to these chiral building blocks.

Another significant contribution is the asymmetric synthesis of the two optical antipodes of ofloxacin, a quinolone antimicrobial agent containing a pyrido[1,2,3-de]-1,4-benzoxazine core. This synthesis starts from (R)- and (S)-alaninol and has been crucial in demonstrating that the S-(-) enantiomer is the more active form. nih.gov

Multifunctional catalysis has also been successfully applied to the enantioselective synthesis of chiral oxazine derivatives. A one-pot, multistep cascade reaction has been reported to produce substituted benzo[d]pyrido[2,1-b]oxazolidine and acs.orgoxazine derivatives with high enantiomeric excess (up to 98% ee). acs.org

These examples highlight the progress in accessing enantiomerically pure or enriched pyrido-oxazine derivatives, which is critical for their evaluation as potential therapeutic agents.

Methodological Advancements in Synthetic Efficiency and Yield Optimization

Improving the efficiency and optimizing the yields of synthetic routes to 2H-pyrido[3,2-e] researchgate.netoxazines and their analogues are ongoing goals in organic synthesis. These advancements are crucial for making these compounds more accessible for further research and potential applications.

One-pot, multi-component reactions are a key strategy for enhancing synthetic efficiency. For example, a one-pot, two-step, three-component synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] acs.orgoxazine-2,4(1H)-diones has been developed, providing good to high yields. thieme-connect.com While not directly targeting pyrido-oxazines, this methodology showcases a powerful approach for constructing related heterocyclic systems.

The use of microwave-assisted synthesis has also been shown to improve efficiency. A metal-free nucleophilic aromatic substitution (SNAr) reaction under microwave irradiation for the synthesis of 3-aryl-2H-benzo[b] researchgate.netoxazin-2-ones resulted in good yields (55% to 82%) and significantly reduced reaction times (7 to 12 minutes). frontiersin.org

Optimization of reaction conditions, such as the choice of catalyst and solvent, is also critical. In the synthesis of 1-aryl-2,3-dihydro-3-phenyl-1H-naphth[1,2-e] acs.orgoxazines, it was found that using chloroacetic acid as a solvent in the presence of LaCl3 led to high yields and short reaction times. sharif.edu

The following table highlights some of the advancements in synthetic efficiency for related oxazine derivatives.

Reaction TypeKey FeaturesYields
One-pot, two-step, three-component synthesis of thieno-pyrimidinonesEfficient construction of complex heterocycles from simple precursors.Good to high thieme-connect.com
Microwave-assisted SNAr for 3-aryl-benzoxazinonesMetal-free, reduced reaction times, simplified workup.55% - 82% frontiersin.org
LaCl3/ClCH2COOH catalyzed synthesis of naphth-oxazinesOptimized solvent and catalyst system for high yields and short reaction times.High sharif.edu
Rhodium(II)-catalyzed [3+3]-annulation for researchgate.netoxazino[2,3-b] researchgate.netoxazinesUse of Rh(II) octanoate (B1194180) in THF at room temperature for good yields.Good grafiati.com

Chemical Reactivity and Transformative Processes of 2h Pyrido 3,2 E 1 2 Oxazine Systems

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine (B8389632) system towards nucleophiles and electrophiles is complex, influenced by the electronic properties of both constituent rings.

Nucleophilic Reactivity: The pyridine (B92270) ring is inherently electron-deficient and, therefore, susceptible to nucleophilic attack. wikipedia.orgmatanginicollege.ac.in This reactivity is most pronounced at the positions ortho and para (C2 and C4) to the ring nitrogen, as attack at these sites allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. stackexchange.comquora.com In the context of the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine system, this would correspond to the C-4 and C-6 positions. However, the fusion of the oxazine ring can modulate this reactivity. Nucleophilic substitutions often require a good leaving group, such as a halogen, to be present on the ring. wikipedia.org The nitrogen atom of the pyridine ring also possesses a basic lone pair of electrons and can react with Lewis acids. wikipedia.org

Electrophilic Reactivity: Direct electrophilic substitution on the pyridine ring is generally difficult due to its reduced electron density. wikipedia.orggcwgandhinagar.com When such reactions do occur, they typically favor the C-3 position, which is the most electron-rich carbon. wikipedia.org For the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine system, this would primarily involve the C-7 position. Reactivity towards electrophiles can be significantly enhanced by converting the pyridine nitrogen to a pyridine N-oxide. gcwgandhinagar.comquimicaorganica.org The N-oxide introduces a dipolar character, with a negative charge on the oxygen and a positive charge on the nitrogen, which activates the C-2 and C-4 positions towards electrophilic attack. chemtube3d.comyoutube.com Following the substitution reaction, the oxygen atom can be removed to restore the pyridine ring. gcwgandhinagar.com

Ring-Opening and Ring-Closure Transformations

The 1,2-oxazine ring is a key functional component, and its ability to undergo ring-opening and participate in ring-closure reactions is a central feature of its chemistry.

Ring-Opening: A characteristic reaction of the 1,2-oxazine ring is the cleavage of the relatively weak N-O bond. mdpi.comnih.gov This bond has a dissociation energy significantly lower than C-C or C-O bonds, making it susceptible to cleavage under various conditions. mdpi.com Reductive cleavage is a common transformation, often accomplished using reagents like samarium diiodide (SmI2), lithium aluminum hydride, or catalytic hydrogenation. researchgate.netbeilstein-journals.orgplos.org This process typically yields 1,4-amino alcohol derivatives. For instance, treatment of tetrahydro-2H-1,2-oxazine derivatives with SmI2 smoothly provides amino alcohols in excellent yields. beilstein-journals.org Acid-catalyzed conditions can also promote ring-opening and fragmentation processes. researchgate.net

Ring-Closure: Ring-closure reactions represent the synthetic pathways to the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine system. These transformations typically involve the intramolecular cyclization of a suitably functionalized pyridine precursor. One plausible strategy is the condensation of an aryl ketone with hydroxylamine (B1172632) to form an oxime, followed by a transition-metal-catalyzed C-H activation and cyclization. organic-chemistry.org For example, rhodium(III)-catalyzed reactions of in situ-generated oximes with alkynes can produce fused pyridine systems. organic-chemistry.org Another general approach involves the reaction of a 2-halopyridine derivative bearing a side chain that can cyclize to form the oxazine ring.

Derivatization through Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems, including those based on pyridine. acs.orgorganic-chemistry.org To utilize these reactions, the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine scaffold must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. acs.org A halogenated 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine could be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new carbon-carbon bonds. The reactivity of different positions on the pyridine ring can be exploited for selective couplings; for instance, in di- or tri-halopyridines, the reaction often occurs preferentially at the C4 position, followed by C2/C6, and lastly C3/C5. beilstein-journals.orgrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, a halogenated pyridoxazine derivative could serve as the electrophilic partner. Stille reactions are known for their tolerance of a wide range of functional groups. orgsyn.org Halogen-substituted pyridines are common substrates in Stille couplings, allowing for the synthesis of complex aryl- and heterocyclic structures. wikipedia.orgresearchgate.net

Table 1: Hypothetical Cross-Coupling Reactions on a Halogenated 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine

Starting MaterialCoupling PartnerReaction TypeCatalyst System (Example)Potential Product
7-Bromo-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazinePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / PPh₃7-Phenyl-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazine
7-Iodo-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazineTributyl(vinyl)stannaneStillePd(PPh₃)₄7-Vinyl-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazine
6-Bromo-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazine2-Thienylboronic acidSuzuki-MiyauraPdCl₂(dppf)6-(Thiophen-2-yl)-2H-pyrido[3,2-e] mdpi.comstackexchange.comoxazine

Heterocycle Annulation and Diversification Reactions (e.g., Diels-Alder, Aza Diels-Alder)

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes.

Diels-Alder Reactions: Pyridines are generally poor dienes in normal electron-demand Diels-Alder reactions. acs.org However, their reactivity can be unlocked by coordination to a transition metal, which disrupts the aromaticity. acs.org More commonly, pyridine derivatives participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. acsgcipr.orgnih.gov In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. The pyridine ring itself can act as a dienophile, especially when substituted with electron-withdrawing groups like a nitro group. scilit.com

Aza Diels-Alder Reactions: The presence of the nitrogen atom allows for participation in aza-Diels-Alder reactions. For instance, 2-azadienes, which can be generated in situ, undergo cycloaddition reactions to form substituted pyridines. nih.gov The IEDDA reaction of azadienes like 1,2,4-triazines with electron-rich alkenes is a well-established method for constructing pyridine rings. acsgcipr.orgscispace.com The 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine system, possessing both diene and dienophilic character within its structure, could potentially undergo intramolecular or intermolecular cycloadditions to generate more complex polycyclic frameworks.

Reactivity as Scaffolds for Fused Polycyclic Systems

The functional handles and inherent reactivity of the 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine system make it a valuable scaffold for the construction of larger, fused polycyclic systems. ias.ac.in Such structures are of interest in medicinal chemistry and materials science. rsc.orgmdpi.com

The synthesis of fused heterocycles can be achieved through oxidative coupling reactions. For example, Ru(II)-catalyzed oxidative coupling of heterocyclic amides with internal alkynes can build a pyridinone ring onto an existing heterocycle. rsc.org A similar strategy could be envisioned starting from a functionalized 2H-Pyrido[3,2-e] mdpi.comstackexchange.comoxazine.

Furthermore, intramolecular C-H arylation provides a powerful method for creating fused rings. beilstein-journals.org A pyridoxazine derivative bearing an N-aryl group with a bromine substituent, for instance, could undergo palladium-catalyzed intramolecular cyclization to generate an extended, rigid polycyclic structure. beilstein-journals.org The strategic placement of functional groups allows for sequential reactions, building complexity in a controlled manner. For example, a dihalogenated derivative could undergo two sequential but distinct coupling reactions to attach different molecular fragments, leading to highly diversified fused systems. acs.org The ability to perform ring-opening of the oxazine followed by further transformations on the resulting amino alcohol also provides a pathway to diverse polycyclic structures.

Advanced Spectroscopic and Structural Characterization Techniques for 2h Pyrido 3,2 E 1 2 Oxazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of 2H-pyrido[3,2-e] thieme-connect.deworktribe.comoxazine (B8389632) derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, chemists can deduce the connectivity of atoms, the electronic environment of nuclei, and the spatial relationships between different parts of the molecule. grafiati.comsharif.eduresearchgate.netscribd.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a substituted 6,8-dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine, the singlet at 6.84 ppm is characteristic of the proton on the pyridine (B92270) ring. The triplets observed at 4.3 ppm and 3.48 ppm correspond to the methylene (B1212753) protons of the oxazine ring, with their splitting pattern indicating coupling to adjacent methylene protons. The sharp singlet at 3.11 ppm is indicative of the methyl group attached to the nitrogen atom. thieme-connect.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, making it a valuable tool for identifying the carbon skeleton. For example, in 6,8-dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine, the signals in the aromatic region (117.9-147.8 ppm) correspond to the carbons of the pyridine ring, while the signals at 64.4 ppm and 47.7 ppm are assigned to the methylene carbons of the oxazine ring. The signal at 36.2 ppm corresponds to the methyl carbon. thieme-connect.de The distinction between regioisomers, such as 2-cyclized and 4-cyclized pyrido-oxazines, can be unambiguously determined based on the chemical shift of the methine carbon in the pyridine ring. For 2-cyclized isomers, this signal typically appears in the range of δ = 117.6–119.6 ppm, whereas for 4-cyclized isomers, it resonates further downfield between δ = 108.1–110.4 ppm. thieme-connect.de

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by establishing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to trace out spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons. HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular framework and confirming the connectivity of quaternary carbons and heteroatoms. grafiati.com

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine 6.84 (s, 1H), 4.3 (t, J = 4.4 Hz, 2H), 3.48 (t, J = 4.4 Hz, 2H), 3.11 (s, 3H)147.8, 136.4, 129.7, 118.6, 117.9, 64.4, 47.7, 36.2 thieme-connect.de
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b] thieme-connect.dearkat-usa.orgoxazine 6.56 (s, 1H), 4.31 (t, J = 4.4 Hz, 2H), 3.43 (t, J = 4.4 Hz, 2H), 2.97 (s, 3H)144.0, 136.8, 131.6, 126.9, 108.5, 64.1, 48.0, 37.9 thieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. grafiati.comnih.gov In the context of 2H-pyrido[3,2-e] thieme-connect.deworktribe.comoxazine derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. The stability of the heterocyclic ring system often results in a prominent molecular ion peak. sapub.org The subsequent fragmentation of the molecular ion provides a unique fingerprint for the compound. Common fragmentation pathways for heterocyclic compounds involve the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules or radicals. libretexts.org For instance, in substituted pyrido-oxazines, fragmentation may involve the loss of substituents or cleavage of the oxazine ring. The presence of bromine atoms, as in 6,8-dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine, is readily identified by the characteristic isotopic pattern of bromine in the mass spectrum. thieme-connect.de The observed fragmentation patterns can be used to confirm the proposed structure and to differentiate between isomers.

CompoundMolecular FormulaCalculated m/zFound m/zIonSource
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine C₈H₉Br₂N₂O308.9061308.9053[M+H]⁺ thieme-connect.de
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b] thieme-connect.dearkat-usa.orgoxazine C₈H₉Br₂N₂O308.9061308.9053[M+H]⁺ thieme-connect.de
2,4,6-Tribromopyridin-3-ol derivative C₅H₂Br₃NO330.7666330.775[M]⁺ thieme-connect.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. grafiati.comsharif.eduscribd.comnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 2H-pyrido[3,2-e] thieme-connect.deworktribe.comoxazine derivatives, the IR spectrum can confirm the presence of key structural features. The C-O-C stretching vibrations of the oxazine ring typically appear in the region of 1250-1050 cm⁻¹. thieme-connect.de Aromatic C=C and C=N stretching vibrations from the pyridine ring are usually observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. If the nitrogen in the oxazine ring is secondary, an N-H stretching band may be observed in the region of 3400-3300 cm⁻¹. sharif.edu The absence of a strong O-H stretching band (around 3600-3200 cm⁻¹) can confirm the cyclization to form the oxazine ring.

CompoundKey IR Absorptions (cm⁻¹)Source
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine 2939, 2892, 1580, 1531, 1510, 1451, 1415, 1357, 1302, 1211, 1051 thieme-connect.de
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b] thieme-connect.dearkat-usa.orgoxazine 2945, 2882, 1581, 1509, 1461, 1426, 1352, 1290, 1249, 1217, 1119, 1052 thieme-connect.de
6,8-Dibromo-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine 3093, 2939, 1578, 1534, 1502, 1449, 1418, 1357, 1305, 1255, 1213, 1094, 1040 thieme-connect.de

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and stereochemistry.

For polycyclic systems like 2H-pyrido[3,2-e] thieme-connect.deworktribe.comoxazine derivatives, X-ray crystallography can reveal important conformational details of the heterocyclic rings and the relative orientation of substituents. worktribe.com For example, in the crystal structure of some pyrido[3,2-b] thieme-connect.dearkat-usa.orgoxazine derivatives, the packing of molecules can be influenced by π-π stacking interactions between the heteroaromatic ring systems. worktribe.com In some cases, intermolecular hydrogen bonds can also play a significant role in the crystal packing, leading to the formation of dimers or more extended networks. worktribe.com The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Theoretical and Computational Chemistry Approaches to 2h Pyrido 3,2 E 1 2 Oxazine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature and thermodynamic stability of 2H-Pyrido[3,2-e] researchgate.netoxazine (B8389632). Methods like Density Functional Theory (DFT) are frequently employed to predict molecular properties with a good balance of accuracy and computational cost.

Detailed research findings from computational studies on related heterocyclic systems indicate that DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are effective for optimizing molecular geometry and calculating electronic properties. grafiati.com For 2H-Pyrido[3,2-e] researchgate.netoxazine, these calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Molecular orbital calculations on related 1,4-oxazine systems have shown that the resonance stabilization is often less than that of conventional aromatic compounds, suggesting a nonaromatic character which influences their chemical behavior. thieme-connect.de

Table 1: Predicted Electronic Properties of 2H-Pyrido[3,2-e] researchgate.netoxazine (Illustrative) (Note: These values are illustrative and would be determined by specific quantum chemical calculations.)

Property Predicted Value Significance
HOMO Energy -6.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.2 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability.
Dipole Moment 2.5 D Measures the polarity of the molecule.
Total Energy -475 Hartree Thermodynamic stability marker.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of 2H-Pyrido[3,2-e] researchgate.netoxazine. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step.

For instance, DFT calculations have been used to study the Rh(II)-catalyzed reactions of 2-carbonyl-substituted 2H-azirines, which can lead to the formation of 2H-1,3-oxazines. researchgate.net These studies show that the reaction proceeds through a 2-azabuta-1,3-diene intermediate, and its subsequent cyclization to the oxazine is under kinetic control. researchgate.net Similar computational approaches could be applied to investigate the synthetic routes to 2H-Pyrido[3,2-e] researchgate.netoxazine, helping to optimize reaction conditions by understanding the underlying energetics. Such calculations can distinguish between kinetically and thermodynamically favored products, which is crucial for achieving selective synthesis. researchgate.net

Table 2: Illustrative Computational Analysis of a Hypothetical Reaction Step (Note: This table illustrates the type of data obtained from mechanistic studies.)

Reaction Coordinate Structure Relative Energy (kcal/mol) Key Feature
Reactants Starting Materials 0.0 Initial state
Transition State 1 TS1 +15.2 Energy barrier for ring opening
Intermediate Open-ring species +4.5 A metastable intermediate
Transition State 2 TS2 +10.8 Energy barrier for cyclization
Product 2H-Pyrido[3,2-e] researchgate.netoxazine -20.1 Final stable product

Prediction of Reactivity and Regioselectivity through Molecular Modeling

Molecular modeling can predict the most likely sites for chemical reactions on the 2H-Pyrido[3,2-e] researchgate.netoxazine scaffold. Tools such as the Molecular Electrostatic Potential (MEP) surface, Fukui functions, and local softness indices are derived from the calculated electron density to forecast reactivity.

The MEP map visually identifies regions of electron richness (negative potential), which are susceptible to electrophilic attack, and regions of electron deficiency (positive potential), which are prone to nucleophilic attack. For the 2H-Pyrido[3,2-e] researchgate.netoxazine molecule, the nitrogen atoms and the oxygen atom are expected to be regions of negative potential, while the hydrogen atoms attached to the ring carbons would exhibit positive potential. These predictions are vital for understanding the regioselectivity of substitution reactions and other chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The 1,2-oxazine ring in the 2H-Pyrido[3,2-e] researchgate.netoxazine structure is not planar and can adopt several conformations. Conformational analysis, performed using computational methods, can identify the most stable conformers and the energy barriers between them. X-ray diffraction studies of related 1,3-oxazine heterocycles have revealed that the oxazine ring often adopts a half-chair conformation. researchgate.net Computational analysis of similar morpholine-based structures also indicates the prevalence of non-planar ring systems, such as boat conformations. thieme-connect.de

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of 2H-Pyrido[3,2-e] researchgate.netoxazine in a biological environment or in solution. researchgate.net MD simulates the movement of atoms over time, revealing how the molecule flexes, changes conformation, and interacts with surrounding solvent molecules or a biological target. researchgate.net This information is critical for understanding its solubility, stability, and mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Modeling for Biological Potential

While the biological potential of 2H-Pyrido[3,2-e] researchgate.netoxazine itself is not widely reported, SAR and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational techniques to guide the design of new, biologically active derivatives. These methods correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity.

Studies on structurally related pyrido[3,2-b] researchgate.netoxazine derivatives have successfully used SAR to develop potent inhibitors for therapeutic targets. For example, exploration of hexahydropyrazino[1,2-d]pyrido[3,2-b] researchgate.netoxazine derivatives led to the discovery of potent PARP7 inhibitors for cancer therapy. nih.gov Similarly, morpholino-2H-pyrido[3,2-b] researchgate.netoxazin-3(4H)-ones were identified as non-steroidal mineralocorticoid antagonists. researchgate.net These studies demonstrate that modifications to the pyrido-oxazine core can significantly impact biological activity. For 2H-Pyrido[3,2-e] researchgate.netoxazine, computational SAR modeling could predict how different substituents on the ring system would affect its binding affinity to a hypothetical target, guiding the synthesis of more effective compounds. researchgate.net

Table 3: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Derivatives

Derivative (Substituent at R) Predicted Binding Affinity (IC₅₀, nM) Key Interaction with Target
-H (Parent Compound) 500 Baseline
-Cl 250 Halogen bond with receptor
-OH 150 Hydrogen bond with key residue
-OCH₃ 300 Steric hindrance observed
-NH₂ 100 Forms strong H-bond network

Tautomeric Equilibria and their Impact on Molecular Properties

Tautomerism, the interconversion of structural isomers, can be a critical feature of heterocyclic compounds. For the 2H-Pyrido[3,2-e] researchgate.netoxazine system, the potential for other tautomeric forms, such as those involving the migration of a proton, exists. For example, studies on related 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netoxazine-1,8-diones show they exist in a tautomeric equilibrium with an open-ring form containing an aldehyde moiety, which governs their reactivity. mdpi.com

Computational chemistry can accurately predict the relative stabilities of different tautomers by calculating their Gibbs free energies. These calculations can be performed in the gas phase and in various solvents using continuum solvent models to account for environmental effects. The predominant tautomer is the one with the lowest free energy, and its structure dictates the molecule's spectroscopic properties, reactivity, and how it interacts with biological targets. Studies on other 1,4-oxazines have noted the equilibrium between 2H- and 4H-tautomers, with the 2H form often being preferred in the parent system. thieme-connect.de

Elucidation of Biological Activity Mechanisms of Pyrido Oxazine Systems

Antineoplastic and Anticancer Mechanisms

Based on a comprehensive review of publicly available scientific literature and patent databases, no specific research findings concerning the antineoplastic or anticancer mechanisms of compounds containing the 2H-Pyrido[3,2-e] google.comwipo.intoxazine (B8389632) core have been identified.

Antimicrobial and Antiviral Activity Mechanisms

A review of current research indicates a lack of specific studies investigating the antimicrobial or antiviral properties of derivatives of the 2H-Pyrido[3,2-e] google.comwipo.intoxazine scaffold. The reference to Dolutegravir, an HIV integrase inhibitor, involves a different heterocyclic core structure and is therefore not applicable to this specific compound class.

Anti-inflammatory and Immunomodulatory Mechanisms

There are no specific research findings detailing the anti-inflammatory or immunomodulatory mechanisms for compounds possessing the 2H-Pyrido[3,2-e] google.comwipo.intoxazine nucleus in the current body of scientific literature.

Enzyme Target Interactions and Inhibition Pathways (e.g., ALK5)

Significant research has been conducted on derivatives of the 2H-Pyrido[3,2-e] google.comwipo.intoxazine system as potent enzyme inhibitors, particularly targeting the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). google.comwipo.int Dysregulation of the ALK5 signaling pathway is associated with a variety of diseases, making its inhibition a key therapeutic strategy. google.com

Derivatives containing the pyrido-oxazine core have been developed as ALK5 antagonists. google.comwipo.int These compounds function by binding to the ALK5 receptor, thereby inhibiting its kinase activity and blocking the downstream signaling cascade initiated by TGF-β. google.com

Recent patent literature discloses a series of pyrido-oxazine derivatives with demonstrated potent inhibitory activity against ALK5. google.comwipo.int The potency of these compounds is expressed by their half-maximal inhibitory concentration (IC₅₀), with specific examples showing high affinity for the ALK5 receptor. google.com

Table 1: ALK5 Inhibition by 2H-Pyrido[3,2-e] google.comwipo.intoxazine Derivatives

Compound Class Target Enzyme Reported Potency (IC₅₀) Reference
Pyrido-oxazine Derivatives ALK5 (TGF-β type I receptor) ≤ 10 nM google.com
Preferred Pyrido-oxazine Derivatives ALK5 (TGF-β type I receptor) Between 5 and 10 nM google.com

This targeted inhibition of the ALK5 pathway by 2H-Pyrido[3,2-e] google.comwipo.intoxazine derivatives highlights their potential in the development of treatments for conditions driven by aberrant TGF-β signaling. google.com

Receptor Binding and Modulation Studies (e.g., Melatonin (B1676174) Receptors, D3/D2 Receptors)

Following a thorough literature search, no studies on the binding or modulation of melatonin receptors or dopamine (B1211576) D3/D2 receptors by compounds containing the 2H-Pyrido[3,2-e] google.comwipo.intoxazine scaffold were found.

Neurological and Central Nervous System (CNS) Activity Mechanisms (e.g., Analgesic, Anticonvulsant)

No research data regarding the neurological or central nervous system activities, such as analgesic or anticonvulsant mechanisms, for the 2H-Pyrido[3,2-e] google.comwipo.intoxazine class of compounds are available in the current scientific literature.

Future Directions and Potential Applications of 2h Pyrido 3,2 E 1 2 Oxazine in Chemical and Biomedical Research

Application as Versatile Synthetic Intermediates and Building Blocks

The oxazine (B8389632) ring system is a cornerstone in organic synthesis, valued for its utility as a versatile intermediate. globalresearchonline.netijpsr.info Oxazine derivatives serve as crucial building blocks for constructing more complex molecular architectures, particularly other nitrogen- and oxygen-containing heterocycles. globalresearchonline.net The development of simple and efficient synthetic routes for oxazine derivatives is a primary objective for synthetic chemists, as these compounds are precursors to a wide range of organic molecules. globalresearchonline.nettandfonline.com

The unique arrangement of a pyridine (B92270) ring fused to a 1,2-oxazine ring in 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine endows it with a distinct electronic and structural profile. This makes it a potentially valuable intermediate for synthesizing novel polycyclic and heterocyclic systems. The inherent reactivity of the 1,2-oxazine N-O bond could be exploited in ring-opening or rearrangement reactions to access a variety of functionalized pyridine derivatives that are otherwise difficult to prepare. Furthermore, 1,2-oxazine systems are recognized as potential precursors for creating other biologically significant molecules. mdpi.com Future synthetic research could focus on leveraging this scaffold to build libraries of complex molecules for screening in various applications.

Development of Novel Ligands and Functional Materials

Heterocyclic compounds containing nitrogen and oxygen atoms are frequently explored for their potential in materials science, particularly as ligands for metal complexes. The nitrogen and oxygen atoms in the 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine structure can act as coordination sites for metal ions, suggesting its potential application in the development of novel catalysts, sensors, or functional materials.

While this area is largely unexplored for this specific isomer, related heterocyclic systems have shown promise. For instance, derivatives of pyrido[2,3-b]pyrazine (B189457) have been investigated for their nonlinear optical (NLO) properties, indicating that such fused heterocyclic systems can have remarkable contributions to technological applications in materials science. nih.gov Future research could involve synthesizing metal complexes of 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine and evaluating their catalytic activity, photophysical properties, and potential use in electronic devices.

Contributions to Drug Discovery and Medicinal Chemistry

The oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities. imist.maglobalresearchonline.netijpsr.info This broad bioactivity suggests that the 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine core is a promising candidate for drug discovery programs. The fusion of the pyridine ring, a common motif in pharmaceuticals, with the bioactive oxazine moiety could lead to compounds with unique pharmacological profiles.

Reviews of the oxazine class of compounds have documented a wide array of potential therapeutic applications. ijpsr.infoumpr.ac.id These include:

Antimicrobial Activity: Many oxazine derivatives have shown potent activity against various strains of bacteria and fungi. globalresearchonline.netumpr.ac.id

Anticancer Activity: The antitumor potential of oxazine derivatives is a significant area of research. acs.org

Anticonvulsant and Analgesic Effects: Certain oxazines have demonstrated effects on the central nervous system, showing potential as anticonvulsants and analgesics. ijpsr.info

Anti-inflammatory and Antioxidant Properties: Researchers have also synthesized oxazine derivatives with significant anti-inflammatory and antioxidant activities.

Antitubercular and Antimalarial Potential: The oxazine nucleus has been identified as a promising scaffold for developing drugs against infectious diseases like tuberculosis and malaria. ijpsr.info

The following table summarizes the potential biological activities identified in the broader class of oxazine compounds, which could guide future screening efforts for 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine derivatives.

Potential Biological ActivityTherapeutic Area
Antibacterial / AntifungalInfectious Diseases
Anticancer / AntitumorOncology
Anti-inflammatoryInflammation & Immunology
AntioxidantCellular Health & Disease Prevention
AnticonvulsantNeurology (e.g., Epilepsy)
AnalgesicPain Management
AntitubercularInfectious Diseases (Tuberculosis)
AntimalarialInfectious Diseases (Malaria)
Anti-leishmanialNeglected Tropical Diseases

Future work should involve the synthesis of a library of 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine derivatives and their systematic evaluation in a wide range of biological assays to uncover their therapeutic potential.

Advancements in Pharmaceutical and Life Sciences Sectors

The discovery and development of novel heterocyclic scaffolds are vital for the continued advancement of the pharmaceutical and life sciences sectors. The introduction of the 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine framework provides a new avenue for designing potential bioactive agents. globalresearchonline.net As medicinal chemists and biochemists show great interest in oxazine derivatives, this specific scaffold could become a lead molecule for designing new therapeutic agents. globalresearchonline.net

Successful development of synthetic methodologies for this compound would enable its production and modification, facilitating structure-activity relationship (SAR) studies. These studies are critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold could ultimately lead to the identification of new drug candidates, contributing to the expansion of the therapeutic arsenal (B13267) available to treat various diseases.

Unexplored Research Avenues and Interdisciplinary Potentials

Given the nascent stage of research on 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine, numerous avenues remain unexplored, offering significant potential for interdisciplinary collaboration. Key future research directions include:

Synthetic Methodology: A primary focus should be on the development of efficient, scalable, and regioselective synthetic routes to the 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine core and its derivatives.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the compound's electronic structure, stability, and reactivity, guiding both synthetic efforts and biological evaluation. mdpi.com

Biological Screening: A comprehensive biological screening of a diverse library of derivatives is essential to identify any potential therapeutic activities. This should include assays for antimicrobial, anticancer, anti-inflammatory, and neurological effects, among others.

Materials Science: The potential of this scaffold in creating novel functional materials, such as metal-organic frameworks (MOFs), coordination polymers, or organic light-emitting diodes (OLEDs), warrants investigation.

Chemical Biology: If biological activity is identified, designing chemical probes based on the 2H-Pyrido[3,2-e] rsc.orgimist.maoxazine scaffold could help in elucidating biological pathways and identifying novel drug targets.

Q & A

Advanced Research Question

  • DFT calculations : Model epimerization pathways (e.g., tricyclic oxazolo(1,2)oxazinium cation intermediates during NaBH3CN reductions) .
  • Molecular dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., predicted boiling point: 425.8°C; density: 1.72 g/cm³) .

What bioactivities are associated with 1,2-oxazine-containing compounds?

Basic Research Question

  • Anti-mutagenic properties : Certain derivatives inhibit mutagenesis in Ames tests, likely via radical scavenging .
  • Natural product analogs : Geneserine-like alkaloids exhibit acetylcholinesterase inhibition, though potency varies with substituents .

How can contradictory spectroscopic data for oxazine derivatives be resolved?

Advanced Research Question

  • Cross-validation : Combine NMR (e.g., absence of NH bands in IR confirms O-CH3 substitution) with XRD (bond angles >120° confirm ring strain) .
  • Dynamic effects : Variable-temperature NMR detects tautomerism (e.g., equilibrium between keto-enol forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.